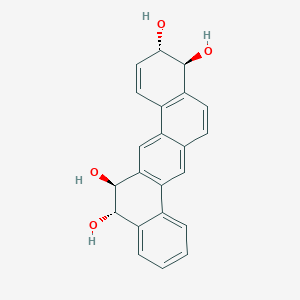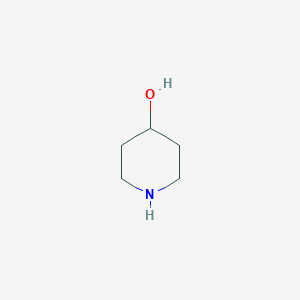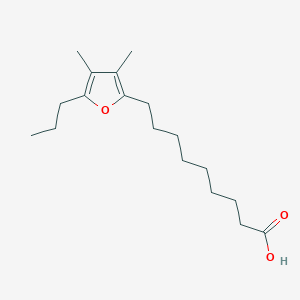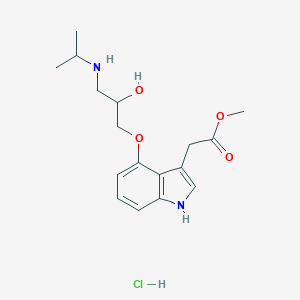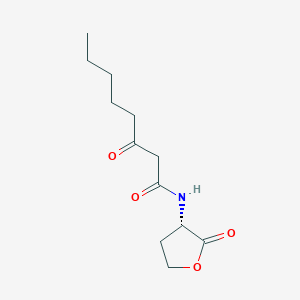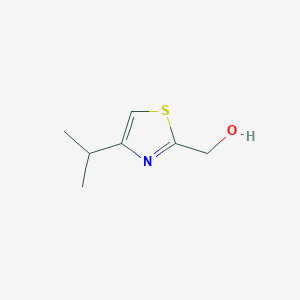
(4-Isopropylthiazol-2-yl)methanol
Overview
Description
(4-Isopropylthiazol-2-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-(4-isopropylthiazol-2-yl)ethanol or ITZ. It is a colorless liquid with a molecular formula of C8H11NOS and a molecular weight of 169.25 g/mol.
Mechanism Of Action
The mechanism of action of (4-Isopropylthiazol-2-yl)methanol is not fully understood. However, studies have suggested that it may inhibit the growth of microorganisms by disrupting their cell membranes. It may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
Studies have shown that (4-Isopropylthiazol-2-yl)methanol has antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans. In addition, it has been investigated for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One advantage of using (4-Isopropylthiazol-2-yl)methanol in lab experiments is its potential as a chiral auxiliary in organic synthesis. It may also have applications in antimicrobial and anti-inflammatory drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on (4-Isopropylthiazol-2-yl)methanol. One area of interest is its potential use in developing new antimicrobial and anti-inflammatory drugs. It may also have applications in other fields, such as agriculture and food preservation. Further studies are needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
(4-Isopropylthiazol-2-yl)methanol has shown potential applications in various scientific research fields. It has been studied for its antimicrobial, antifungal, and anti-inflammatory properties. In addition, it has been investigated for its potential use as a chiral auxiliary in organic synthesis.
properties
CAS RN |
156589-83-2 |
|---|---|
Product Name |
(4-Isopropylthiazol-2-yl)methanol |
Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(4-propan-2-yl-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C7H11NOS/c1-5(2)6-4-10-7(3-9)8-6/h4-5,9H,3H2,1-2H3 |
InChI Key |
YJTSEYDGJPGJPR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=N1)CO |
Canonical SMILES |
CC(C)C1=CSC(=N1)CO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

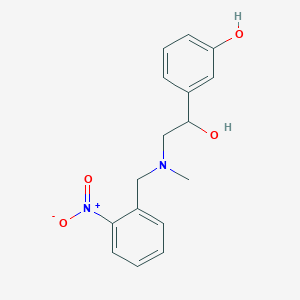
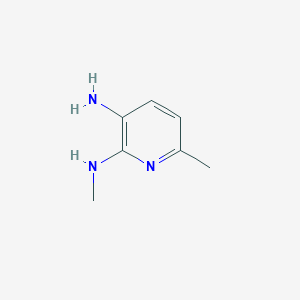

![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)

